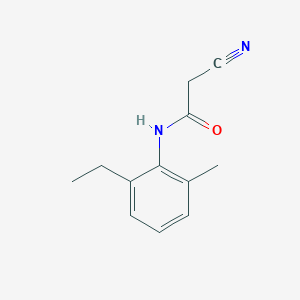
Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl cyanoacetate. This reaction can be carried out under solvent-free conditions or in the presence of a solvent like dimethylformamide (DMF). The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The mixture is heated to a temperature of around 70°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents. The reactions are typically carried out in the presence of a base like sodium ethoxide.
Substitution Reactions: Nucleophiles such as amines and thiols are commonly used. The reactions are often conducted in polar aprotic solvents like DMF.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Heterocyclic Compounds: Condensation reactions often yield various heterocyclic compounds, which are valuable in medicinal chemistry.
Amines: Reduction of the cyano group results in the formation of primary amines.
Scientific Research Applications
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide largely depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-N-(2-methylphenyl)acetamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both cyano and acetamide groups also provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
UYKGOZMSPCHNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



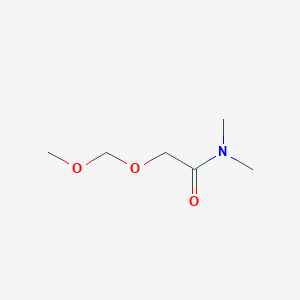
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
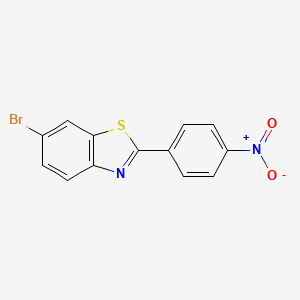
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
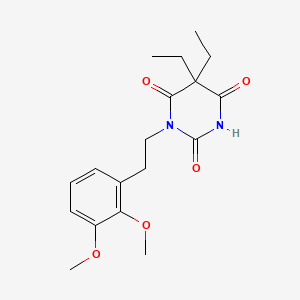
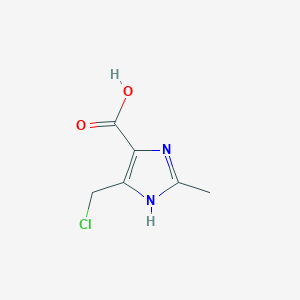
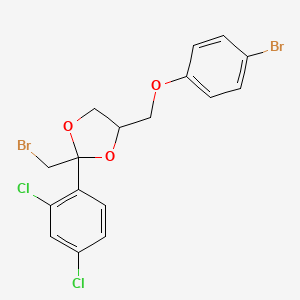
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
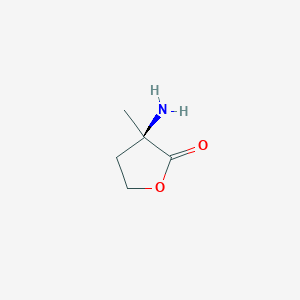
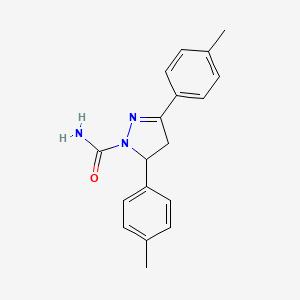

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
